N,N-diallyl-2-(2-methylphenyl)acetamide
Description
N,N-Diallyl-2-(2-methylphenyl)acetamide is a substituted acetamide derivative featuring a 2-methylphenyl group at the α-carbon position and two allyl groups attached to the nitrogen atom. The 2-methylphenyl moiety contributes to electronic and steric effects, as seen in related compounds where such groups stabilize molecular conformations and participate in intermolecular interactions (e.g., C–H···π bonds) .
Properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-(2-methylphenyl)-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C15H19NO/c1-4-10-16(11-5-2)15(17)12-14-9-7-6-8-13(14)3/h4-9H,1-2,10-12H2,3H3 |
InChI Key |
KULYHHCZFWMUSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)N(CC=C)CC=C |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N(CC=C)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of N,N-diallyl-2-(2-methylphenyl)acetamide, emphasizing substituent variations and their impacts:
Key Comparative Insights:
Substituent Effects on Reactivity and Stability :
- Fluorinated analogs (e.g., N,N-diethyl-2,2-difluoro-2-(2-methylphenyl)acetamide ) exhibit enhanced stability due to electron-withdrawing fluorine atoms, whereas allyl groups in N,N-diallyl derivatives may increase reactivity in polymerization or cross-coupling reactions .
- The 2-methylphenyl group consistently induces steric hindrance, reducing molecular planarity and altering crystal packing, as seen in twisted dihedral angles (e.g., 79.7° in ).
In contrast, N,N-diallyl substitution may reduce bioactivity due to increased steric bulk, though this remains speculative without direct data.
Crystallographic and Supramolecular Features: Hydrogen-bonding motifs (e.g., R₂²(8) patterns in ) and π-π interactions are common in acetamides with aromatic substituents, influencing solubility and melting points.
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